molecular formula C29H25NO2 B12851454 N-((1R,2S)-2-(4-Hydroxyphenyl)-2,3-dihydro-1H-inden-1-yl)-2,2-diphenylacetamide

N-((1R,2S)-2-(4-Hydroxyphenyl)-2,3-dihydro-1H-inden-1-yl)-2,2-diphenylacetamide

Cat. No.: B12851454
M. Wt: 419.5 g/mol
InChI Key: ZPORBGGQIAIHNC-XCZPVHLTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1R,2S)-2-(4-Hydroxyphenyl)-2,3-dihydro-1H-inden-1-yl)-2,2-diphenylacetamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydroxyphenyl group, a dihydroindenyl group, and a diphenylacetamide moiety. Its intricate molecular architecture makes it a subject of interest in synthetic chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1R,2S)-2-(4-Hydroxyphenyl)-2,3-dihydro-1H-inden-1-yl)-2,2-diphenylacetamide typically involves multi-step organic reactions. One common approach is the condensation of 4-hydroxybenzaldehyde with a suitable indenyl precursor under acidic or basic conditions to form the intermediate compound. This intermediate is then reacted with diphenylacetic acid or its derivatives in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process. The scalability of the synthesis is crucial for its application in large-scale research and industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-((1R,2S)-2-(4-Hydroxyphenyl)-2,3-dihydro-1H-inden-1-yl)-2,2-diphenylacetamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced under hydrogenation conditions to yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and indenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like sodium methoxide (NaOMe) for nucleophilic substitution.

Major Products

Scientific Research Applications

N-((1R,2S)-2-(4-Hydroxyphenyl)-2,3-dihydro-1H-inden-1-yl)-2,2-diphenylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functional polymers.

Mechanism of Action

The mechanism by which N-((1R,2S)-2-(4-Hydroxyphenyl)-2,3-dihydro-1H-inden-1-yl)-2,2-diphenylacetamide exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to biological targets. The indenyl and diphenylacetamide moieties contribute to the compound’s overall stability and reactivity, facilitating its interaction with enzymes and receptors involved in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-((1R,2S)-2-(4-Methoxyphenyl)-2,3-dihydro-1H-inden-1-yl)-2,2-diphenylacetamide
  • N-((1R,2S)-2-(4-Chlorophenyl)-2,3-dihydro-1H-inden-1-yl)-2,2-diphenylacetamide

Uniqueness

N-((1R,2S)-2-(4-Hydroxyphenyl)-2,3-dihydro-1H-inden-1-yl)-2,2-diphenylacetamide is unique due to the presence of the hydroxyphenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it more versatile in various applications compared to its methoxy and chlorophenyl analogs.

Properties

Molecular Formula

C29H25NO2

Molecular Weight

419.5 g/mol

IUPAC Name

N-[(1R,2S)-2-(4-hydroxyphenyl)-2,3-dihydro-1H-inden-1-yl]-2,2-diphenylacetamide

InChI

InChI=1S/C29H25NO2/c31-24-17-15-20(16-18-24)26-19-23-13-7-8-14-25(23)28(26)30-29(32)27(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-18,26-28,31H,19H2,(H,30,32)/t26-,28-/m0/s1

InChI Key

ZPORBGGQIAIHNC-XCZPVHLTSA-N

Isomeric SMILES

C1[C@H]([C@H](C2=CC=CC=C21)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)O

Canonical SMILES

C1C(C(C2=CC=CC=C21)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.